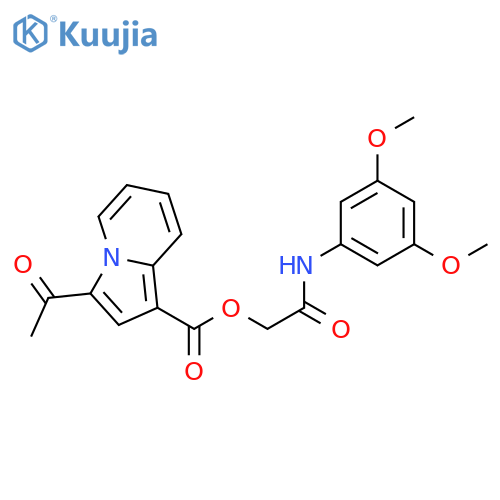Cas no 899998-29-9 ((3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate)

899998-29-9 structure
商品名:(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate
CAS番号:899998-29-9
MF:C21H20N2O6
メガワット:396.393305778503
CID:5441280
(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- OUYCACYTOODDHI-UHFFFAOYSA-N
- (3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate
-
- インチ: 1S/C21H20N2O6/c1-13(24)19-11-17(18-6-4-5-7-23(18)19)21(26)29-12-20(25)22-14-8-15(27-2)10-16(9-14)28-3/h4-11H,12H2,1-3H3,(H,22,25)
- InChIKey: OUYCACYTOODDHI-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC(NC2=CC(OC)=CC(OC)=C2)=O)=O)=C2N(C=CC=C2)C(C(C)=O)=C1
(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3167-0056-5mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-1mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-10mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-25mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-2mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-20μmol |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-4mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-40mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-75mg |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
| Life Chemicals | F3167-0056-5μmol |
[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899998-29-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 |
(3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
899998-29-9 ((3,5-dimethoxyphenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate) 関連製品
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
